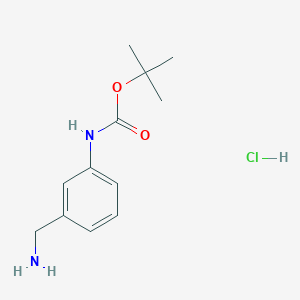
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with two methyl groups at the 4-position and a hydroxyl group at the 6-position, combined with a hydrobromide salt. Tetrahydroisoquinolines are known for their presence in various natural products and therapeutic agents, making them significant in medicinal chemistry .
準備方法
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent can yield the desired hydrobromide salt . Industrial production methods often involve multicomponent reactions that improve atom economy and yield, making the process more sustainable .
化学反応の分析
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated tetrahydroisoquinoline.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is used in studies related to neurodegenerative disorders due to its structural similarity to neurotransmitters.
Medicine: It has potential therapeutic applications, particularly in the development of antineuroinflammatory agents.
Industry: The compound is utilized in asymmetric catalysis as a chiral scaffold
作用機序
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act on neurotransmitter receptors, modulating their activity and influencing neuroinflammatory responses. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
類似化合物との比較
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the methyl and hydroxyl substitutions.
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide: Similar but with different methyl group positions.
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one: Lacks the hydroxyl group at the 6-position .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H16BrNO |
|---|---|
分子量 |
258.15 g/mol |
IUPAC名 |
4,4-dimethyl-2,3-dihydro-1H-isoquinolin-6-ol;hydrobromide |
InChI |
InChI=1S/C11H15NO.BrH/c1-11(2)7-12-6-8-3-4-9(13)5-10(8)11;/h3-5,12-13H,6-7H2,1-2H3;1H |
InChIキー |
LLOGPJUOGLVMLV-UHFFFAOYSA-N |
正規SMILES |
CC1(CNCC2=C1C=C(C=C2)O)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11858324.png)

![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)



![3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11858368.png)


![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)




